methyl 2-chloro-3-formylbenzoate
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Overview
Description
Methyl 2-chloro-3-formylbenzoate is an organic compound with the molecular formula C9H7ClO3. It is a derivative of benzoic acid, featuring a formyl group and a chlorine atom attached to the benzene ring.
Mechanism of Action
Target of Action
Methyl 2-chloro-3-formylbenzoate is a bioactive precursor in organic synthesis of compounds . It is known to interact with several different receptors, making it a significant structure and an excellent precursor for the search of new bioactive molecules .
Mode of Action
The compound primarily consists of ester and formyl functions at vicinal . These are important functional groups which are reactive and suitable towards the formation of new compounds . The interaction of the compound with its targets leads to the formation of various derivatives that are capable of interacting with several different receptors .
Biochemical Pathways
It is known to be a versatile substrate in organic synthesis, contributing to the formation of various bioactive compounds .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific bioactive compounds that are synthesized using it as a precursor . These can range from antifungal, antihypertensive, anticancer, antiulcer, antipsychotic to antiviral properties .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Methyl 2-chloro-3-formylbenzoate can be synthesized through various methods. One common synthetic route involves the esterification of 2-chloro-3-formylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar esterification processes, optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Methyl 2-chloro-3-formylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in organic synthesis .
Scientific Research Applications
Methyl 2-chloro-3-formylbenzoate has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Derivatives of this compound have shown potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Comparison with Similar Compounds
Methyl 2-chloro-3-formylbenzoate can be compared with other similar compounds, such as:
Methyl 2-formylbenzoate: Lacks the chlorine atom, resulting in different reactivity and applications.
Methyl 3-chlorobenzoate:
2-Chloro-3-formylbenzoic acid: The carboxylic acid form, which can be esterified to produce this compound.
These comparisons highlight the unique properties of this compound, particularly its combination of functional groups that enable diverse chemical transformations and applications .
Properties
CAS No. |
1564841-03-7 |
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Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
methyl 2-chloro-3-formylbenzoate |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 |
InChI Key |
MNTJGCHOUPKTAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1Cl)C=O |
Purity |
95 |
Origin of Product |
United States |
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